![molecular formula C18H15ClN2O2 B6518246 1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904524-42-1](/img/structure/B6518246.png)
1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0822054 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(3-Chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H18ClN2O2
- Molecular Weight : 344.80 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : This compound has been shown to inhibit cancer cell proliferation through the modulation of various signaling pathways including PI3K/Akt and MAPK pathways. These pathways are crucial in regulating cell survival and apoptosis in cancer cells .
- Case Study : A study demonstrated that derivatives of tetrahydropyrazine exhibited significant cytotoxicity against human colorectal carcinoma cells (HCT-116), indicating that structural modifications can enhance their anticancer efficacy .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Inflammatory Pathways : It has been reported to inhibit the NF-kB pathway which plays a pivotal role in the inflammatory response. This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Research Findings : A recent investigation showed that compounds with similar structures could effectively reduce inflammation in mouse models of acute lung injury by downregulating inflammatory mediators .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In vitro Studies : Preliminary tests indicated that this compound displayed activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-13-4-2-5-14(10-13)12-20-8-9-21(18(23)17(20)22)16-7-3-6-15(19)11-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXPVVFAWZHDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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